molecular formula C17H18N6 B2979342 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile CAS No. 2415455-16-0

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2979342
CAS No.: 2415455-16-0
M. Wt: 306.373
InChI Key: KCHYOFBZHMIRSC-UHFFFAOYSA-N
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Description

6-(4-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-2-carbonitrile core linked via a piperazine moiety to a cyclopenta[d]pyrimidine ring. This structure combines aromatic and aliphatic heterocycles, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c18-11-13-3-1-6-16(21-13)22-7-9-23(10-8-22)17-14-4-2-5-15(14)19-12-20-17/h1,3,6,12H,2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHYOFBZHMIRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as cyclopentanone derivatives with guanidine or similar reagents under acidic or basic conditions.

    Piperazine Introduction: The cyclopenta[d]pyrimidine intermediate is then reacted with piperazine, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine linkage.

    Pyridine-2-carbonitrile Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and cyclopenta[d]pyrimidine moieties.

    Reduction: Reduction reactions can be performed on the nitrile group to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with biological membranes, while the pyridine and cyclopenta[d]pyrimidine rings can bind to active sites of enzymes, inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Piperazine Linkers

Compounds containing piperazine-linked aromatic systems exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications Reference
6-(4-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile (Target Compound) Pyridine-2-carbonitrile + cyclopenta[d]pyrimidine Piperazine linker 320.34* High solubility, kinase inhibition
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile Methylpiperazine, phenyl, thiophene 375.45 Crystalline stability, antitumor activity
3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Piperidine-pyridazine hybrid 406.42 Antibacterial activity

*Calculated based on molecular formula.

Key Findings :

  • The piperazine linker in the target compound improves solubility compared to methylpiperazine derivatives (e.g., ), which may enhance bioavailability in drug delivery .

Cyclopenta-Fused Pyrimidine/Pyridine Derivatives

Compounds with cyclopenta-fused heterocycles demonstrate unique electronic and steric profiles:

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Data Reference
CAPD-2 (2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) Cyclopenta[b]pyridine Pyridyl, methoxy 75 171–173 IR: 2219 cm⁻¹ (C≡N)
Target Compound Cyclopenta[d]pyrimidine Piperazine-pyridine N/A N/A Requires further characterization

Key Findings :

  • Cyclopenta[b]pyridine derivatives like CAPD-2 exhibit strong IR absorption for C≡N (2219 cm⁻¹), suggesting similar electronic properties to the target compound’s carbonitrile group .
  • The cyclopenta[d]pyrimidine in the target compound may confer higher rigidity than cyclopenta[b]pyridine, influencing binding selectivity in enzyme inhibition .

Substituent-Driven Functional Variations

Substituents on the aromatic core significantly alter biological and physical properties:

Compound Name Substituents Bioactivity Synthesis Yield (%) Reference
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Thiazolyl, morpholine-carbonyl Kinase inhibition (IC₅₀: 12 nM) 60–70
2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile Benzylidenehydrazinyl, isobutyl Anticancer (GI₅₀: 1.5–8.2 µM) 65–80
Target Compound Piperazine-cyclopenta[d]pyrimidine Under investigation N/A

Key Findings :

  • Morpholine and thiazole substituents (e.g., ) enhance kinase inhibitory potency but may reduce solubility compared to piperazine-linked systems .

Biological Activity

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile (CAS Number: 2640814-83-9) is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement combining piperazine and pyridine moieties with a cyclopenta[d]pyrimidine core, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N8C_{19}H_{24}N_8, with a molecular weight of 380.4 g/mol. The structure comprises several heterocyclic rings, which are known to interact with various biological targets.

PropertyValue
CAS Number2640814-83-9
Molecular FormulaC19H24N8
Molecular Weight380.4 g/mol

Biological Activity

Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, cyclopenta[d]pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. These compounds may act as agonists or antagonists at various receptors, including serotonin and dopamine receptors.

Antimicrobial Activity
There is emerging evidence that compounds containing the cyclopenta[d]pyrimidine structure possess antimicrobial properties. Preliminary tests have shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. For example:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing downstream signaling cascades that affect cellular responses.
  • Kinase Inhibition : Similar compounds have been reported to inhibit kinase activity, which plays a pivotal role in cancer cell proliferation.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of cyclopenta[d]pyrimidine derivatives. The results indicated that these compounds could effectively inhibit the growth of human breast cancer cells (MCF-7) through apoptosis induction.
  • Neuropharmacological Study : Research in Neuropharmacology demonstrated that piperazine derivatives exhibit anxiolytic effects in animal models. The study highlighted the role of these compounds in modulating serotonin receptors.
  • Antimicrobial Testing : A recent publication in Antibiotics reported on the antimicrobial efficacy of cyclopenta[d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for future therapeutic applications.

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